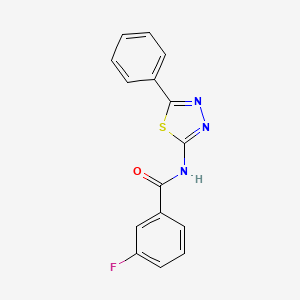

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the 1,3,4-thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Properties

IUPAC Name |

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZSVMQHOHENJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 5-phenyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that 3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibits promising anti-cancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study Example:

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study Example:

In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a marked decrease in inflammatory markers and improved clinical scores .

Antidiabetic Potential

Recent studies suggest that this compound may have potential as an antidiabetic agent. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Case Study Example:

In an experiment using streptozotocin-induced diabetic rats, treatment with the compound led to a significant decrease in fasting blood glucose levels and improved glucose tolerance tests .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication process.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide

- N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties to the molecule. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to similar compounds.

Biological Activity

3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and providing detailed data tables.

Chemical Structure and Synthesis

The compound features a thiadiazole ring system substituted with a fluorine atom and a phenyl group. The synthesis typically involves the formation of the thiadiazole ring through reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives under acidic conditions. The introduction of the fluorine atom can be achieved via nucleophilic substitution reactions.

Anticancer Activity

Thiadiazole derivatives have shown significant promise in cancer research. A study evaluating various derivatives indicated that modifications at the C-5 position of the thiadiazole ring significantly influence cytotoxicity against cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.28 to 0.95 µM against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | |

| Compound A | HeLa | 0.37 | |

| Compound B | A549 | 0.52 | |

| Compound C | K562 | 7.4 |

The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation. Flow cytometry studies have shown that certain derivatives induce apoptotic cell death by blocking the cell cycle at the sub-G1 phase . Additionally, in silico docking studies have confirmed binding interactions with key proteins involved in cancer progression such as VEGFR-2 and Abl protein kinase .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiadiazole derivatives. In vitro studies indicate that these compounds exhibit activity against a range of bacterial strains and fungi. For instance, compounds structurally similar to this compound have been evaluated for their potential as antimicrobial agents with promising results .

Case Studies

- Cytotoxicity Evaluation : In a study focusing on a series of thiadiazole derivatives, compounds were screened for cytotoxic effects against multiple human cancer cell lines such as MCF-7 and HepG2. The findings indicated that certain substitutions led to enhanced cytotoxicity compared to standard treatments like sorafenib .

- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the presence of electron-withdrawing groups such as fluorine at specific positions on the thiadiazole ring significantly increased biological activity against various cell lines .

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

Methodological Answer:

- Cyclization of Thiosemicarbazides : React benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form the 1,3,4-thiadiazole core, followed by fluorobenzamide coupling .

- Microwave-Assisted Synthesis : Employ solvent-free conditions under microwave irradiation for rapid cyclization and functionalization (e.g., Schiff base formation), reducing reaction times from hours to minutes .

- Stepwise Functionalization : Use ethyl cyanoacetate or substituted acrylamides as intermediates to introduce pharmacophores like cyano or aryl groups at the 5-position of the thiadiazole ring .

Q. How is the structural characterization of this compound performed using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry of substituents using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (amide carbonyl at ~165 ppm) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and hydrogen-bonding motifs (e.g., centrosymmetric dimers via N–H⋯N interactions) .

Advanced Research Questions

Q. What strategies are employed to optimize the anticancer activity of thiadiazole-based benzamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Biological Screening :

Q. How do computational methods contribute to understanding the mechanism of action of these compounds?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets like ERK or 15-lipoxygenase (15-LOX). For example, compound 7k (from ) shows strong interaction with ERK’s ATP-binding pocket (docking score: −9.2 kcal/mol) .

- ADMET Prediction : Apply QikProp to assess drug-likeness (e.g., % human oral absorption >80%, CNS permeability <−2) and toxicity (e.g., HERG inhibition risk) .

- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to rationalize electrophilic reactivity at the thiadiazole sulfur .

Q. How are crystallographic data and refinement protocols applied to resolve structural ambiguities in derivatives?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Refinement in SHELXL with full-matrix least-squares methods (R-factor <0.05) .

- Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., C–H⋯O/F) to explain packing motifs and polymorphism .

- Validation Tools : Employ PLATON to check for missed symmetry or disorder, critical for confirming stereochemistry in chiral derivatives .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of structurally similar derivatives be resolved?

Methodological Answer:

- Control Experiments : Re-evaluate assay conditions (e.g., serum concentration in MTT assays, which can alter compound bioavailability) .

- Crystallographic Verification : Confirm that polymorphic forms (e.g., hydrates vs. anhydrates) do not influence solubility or activity .

- Dose-Response Reproducibility : Use independent synthetic batches to rule out batch-dependent impurities (e.g., residual Pd in cross-coupled derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.